N,N-Dimethyl-D6-tetradecylamine
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Overview
Description
N,N-Dimethyl-D6-tetradecylamine is a deuterated version of N,N-Dimethyltetradecylamine, which is a long-chain tertiary amine. This compound is characterized by the presence of a tetradecyl chain (14 carbon atoms) attached to a nitrogen atom that is also bonded to two methyl groups. The deuterium labeling (D6) indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-D6-tetradecylamine can be synthesized through the alkylation of dimethylamine with tetradecyl halides (such as tetradecyl chloride or bromide) in the presence of a base. The reaction typically proceeds as follows:
Reactants: Dimethylamine and tetradecyl halide.
Base: Sodium hydroxide or potassium hydroxide.
Solvent: Anhydrous ethanol or another suitable solvent.
Conditions: The reaction mixture is heated under reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-D6-tetradecylamine undergoes various chemical reactions, including:
Oxidation: The tertiary amine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the amine to its corresponding amine salt.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Alkyl halides or sulfonates are typical reagents for substitution reactions.
Major Products
Oxidation: this compound N-oxide.
Reduction: this compound hydrochloride.
Substitution: Various substituted amines depending on the alkylating agent used.
Scientific Research Applications
N,N-Dimethyl-D6-tetradecylamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of surfactants and other specialty chemicals.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of corrosion inhibitors and as an intermediate in the manufacture of various industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-D6-tetradecylamine involves its interaction with biological membranes and proteins. The long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The nitrogen atom can form hydrogen bonds or ionic interactions with target molecules, influencing their function and activity. The deuterium labeling provides additional stability and can be used to trace the compound in metabolic studies.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyltetradecylamine: The non-deuterated version of the compound.
N,N-Dimethyldodecylamine: A similar compound with a shorter alkyl chain (12 carbon atoms).
N,N-Dimethylhexadecylamine: A similar compound with a longer alkyl chain (16 carbon atoms).
Uniqueness
N,N-Dimethyl-D6-tetradecylamine is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research applications. The specific length of the tetradecyl chain also imparts distinct physicochemical properties, making it suitable for specialized applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C16H35N |
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Molecular Weight |
247.49 g/mol |
IUPAC Name |
N,N-bis(trideuteriomethyl)tetradecan-1-amine |
InChI |
InChI=1S/C16H35N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)3/h4-16H2,1-3H3/i2D3,3D3 |
InChI Key |
SFBHPFQSSDCYSL-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCCCCCCCCCCCC)C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCCN(C)C |
Origin of Product |
United States |
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